1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Description
Properties
IUPAC Name |
1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-8-12(18)16-11-5-3-2-4-10(11)14-13(16)15(9)6-7-17/h2-5,8,17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOPGHLWXFWPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functionalization to introduce the hydroxyethyl group . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the benzimidazole ring or the pyrimidine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : It serves as a versatile building block in organic chemistry for synthesizing various heterocyclic compounds. Researchers can modify its structure to create derivatives with tailored properties for specific applications.
Biology
- Enzyme Inhibition : Studies have indicated that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways by binding to active sites of target enzymes.
- Receptor Modulation : There is ongoing research into its ability to modulate receptor activity, which could lead to therapeutic applications in pharmacology.
Medicine
- Anticancer Properties : Preliminary studies suggest that 1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one exhibits anticancer activity by inhibiting cell proliferation in various cancer cell lines.
- Antiviral and Antimicrobial Activity : The compound has shown promise in preliminary tests as an antiviral agent and has exhibited antimicrobial properties against certain bacterial strains.
Material Science
- Advanced Materials Development : Its unique electronic properties make it suitable for developing advanced materials, particularly in the fields of electronics and optics. Researchers are exploring its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable charge transport characteristics.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent.
Case Study 2: Antiviral Properties
Research conducted on the antiviral effects of this compound showed that it effectively inhibited the replication of certain viruses in vitro. The mechanism was attributed to interference with viral entry into host cells, highlighting its potential for therapeutic use against viral infections.
Mechanism of Action
The mechanism by which 1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling processes .
Biological Activity
1-(2-Hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS No. 932232-98-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 243.26 g/mol. The compound features a unique fusion of pyrimidine and benzimidazole rings, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H13N3O2 |
| Molar Mass | 243.26 g/mol |
| CAS Number | 932232-98-9 |
Synthesis Methods
The synthesis typically involves the cyclization of 2-aminobenzimidazole with ethyl acetoacetate under basic conditions. This method can be optimized using continuous flow reactors to enhance yield and purity. Variations in reaction conditions can lead to different derivatives, which may exhibit varied biological activities.
Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cell lines by inducing apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against both bacterial and fungal strains. In vitro assays reveal that it exhibits minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents. The mechanism appears to involve disruption of cellular membranes and inhibition of nucleic acid synthesis.
Enzyme Inhibition
Research suggests that this compound acts as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. It binds to the active sites of these enzymes, thereby blocking their activity and preventing downstream signaling pathways associated with tumor growth.
Case Studies
-
Cytotoxicity in Cancer Cell Lines : A study evaluating the effects of various concentrations of the compound on MCF-7 cells showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
Concentration (µM) Cell Viability (%) 0 100 10 85 50 65 100 40 - Antimicrobial Efficacy : The compound was tested against Staphylococcus aureus and Candida albicans, showing effective inhibition at MIC values of 32 µg/mL for bacteria and 16 µg/mL for fungi.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : It binds to the active sites of kinases and other enzymes, inhibiting their function.
- Induction of Apoptosis : The compound triggers apoptotic pathways through the activation of caspases, leading to programmed cell death.
- Membrane Disruption : Its antimicrobial activity is linked to altering membrane permeability in pathogens.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Pharmacological and Physicochemical Properties
- TAAR1 Agonists: Piperazinyl derivatives (e.g., compounds 1a–5a in ) show potent TAAR1 agonist activity, likely due to the basic piperazine moiety enhancing receptor binding.
- Solubility : The hydroxyethyl group increases polarity compared to bromophenyl or methylphenyl analogs, which could improve aqueous solubility but reduce membrane permeability .
- Thermal Stability : Methoxyphenyl-substituted derivatives (e.g., ) may exhibit higher thermal stability due to electron-donating methoxy groups stabilizing the aromatic system.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one?
The compound is synthesized via phase-transfer catalysis (PTC) using benzyl triethyl ammonium chloride (BTEAC) as a catalyst. This method involves condensation reactions under controlled conditions to assemble the pyrimido[1,2-a]benzimidazole core. Key intermediates include 2-aminobenzimidazole derivatives and ethyl acetoacetate, with optimized reaction times (4–5 hours) and solvent-free conditions to enhance yield and purity . Alternative routes may involve cyclization of halogenated precursors or alkylation of sodium salts of related heterocycles, as described for structural analogs .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves the molecular geometry and confirms regiochemistry. For example, Cu(II) complexes of related ligands reveal trigonal–bipyramidal coordination and hydrogen-bonded frameworks .
- NMR and IR spectroscopy : Used to verify functional groups (e.g., hydroxyethyl substituents) and aromatic proton environments.
- Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives .
Q. How is the antimicrobial activity of this compound evaluated in vitro?
Antibacterial efficacy is tested against Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas diminuta) strains using standardized agar dilution or broth microdilution methods. Minimum inhibitory concentrations (MICs) are determined, with activity correlated to structural features like the 2-methylprop-1-en-1-yl side chain .
Advanced Research Questions
Q. How can QSAR models guide the optimization of this compound’s bioactivity?
A tri-parametric QSAR model integrates molecular descriptors (e.g., logP, polar surface area, and topological indices) to predict antimicrobial activity. For instance, electron-withdrawing groups on the benzimidazole ring enhance activity against S. aureus. Statistical validation (e.g., cross-validation ) ensures robustness, enabling rational design of derivatives with improved potency .
Q. What challenges arise in crystallographic refinement of metal complexes containing this ligand?
Distorted coordination geometries (e.g., trigonal–bipyramidal Cu(II) centers) require careful handling of anisotropic displacement parameters. Hydrogen-bonding networks (O–H···O, C–H···Cl) complicate unit cell packing analysis. SHELXL refinement with isotropic constraints for H-atoms and high-resolution data (≤1.0 Å) mitigates errors in bond-length precision .
Q. How do structural modifications (e.g., halogenation) affect reactivity and biological activity?
Halogenation at specific positions (e.g., C-6 or C-8 of the benzimidazole ring) alters electronic properties and steric bulk. For example:
- Chlorine : Increases lipophilicity, enhancing membrane permeability but potentially reducing solubility.
- Fluorine : Improves metabolic stability via reduced CYP450 interactions.
Activity trends are validated through comparative MIC assays and DFT-based electrostatic potential maps .
Q. What strategies resolve contradictions in biological data across studies?
- Strain-specific variability : Use standardized reference strains (e.g., ATCC cultures) to minimize discrepancies.
- Experimental controls : Include positive controls (e.g., ciprofloxacin) and solvent controls to isolate compound-specific effects.
- Meta-analysis : Pool data from multiple studies to identify consensus trends, adjusting for methodological differences (e.g., incubation time, agar composition) .
Q. How is regioselectivity controlled during alkylation of the pyrimido[1,2-a]benzimidazole core?
Regioselective methylation at the N-1 or N-3 position is achieved by varying reaction conditions:
- Base choice : Sodium hydride favors N-alkylation over O-alkylation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective attack.
Regioisomers are distinguished via -NMR coupling patterns and X-ray crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
